molecular formula C9H13NO2 B13624995 2-(4,5-Dimethyloxazol-2-yl)-2-methylpropanal

2-(4,5-Dimethyloxazol-2-yl)-2-methylpropanal

Cat. No.: B13624995
M. Wt: 167.20 g/mol
InChI Key: OCCIANBDHODSHS-UHFFFAOYSA-N
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Description

2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal is an organic compound that features a unique oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal include other oxazole derivatives such as:

  • 2-(dimethyl-1,3-oxazol-2-yl)piperidine
  • 3-(4,5-dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoroacetone
  • 5-(4,5-dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether

Uniqueness

What sets 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal apart from similar compounds is its specific structural features and reactivity profile. These unique characteristics make it suitable for particular applications and research areas where other compounds may not be as effective.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-oxazol-2-yl)-2-methylpropanal

InChI

InChI=1S/C9H13NO2/c1-6-7(2)12-8(10-6)9(3,4)5-11/h5H,1-4H3

InChI Key

OCCIANBDHODSHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)C=O)C

Origin of Product

United States

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